4-Amino-2,6-dibromophenol
Overview
Description
4-Amino-2,6-dibromophenol: is an organic compound with the molecular formula C₆H₅Br₂NO. It is a derivative of phenol, where the hydroxyl group is substituted with amino and bromine groups at specific positions on the benzene ring. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Scientific Research Applications
4-Amino-2,6-dibromophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Mode of Action
The specific mode of action of 4-Amino-2,6-dibromophenol is currently unknown due to the lack of detailed studies . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and specific conditions within the body.
Biochemical Analysis
Biochemical Properties
4-Amino-2,6-dibromophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and detoxification pathways . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress responses . It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in the metabolism and detoxification of xenobiotics. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dibromophenol typically involves the reduction of 4-Nitro-2,6-dibromophenol. The process is as follows:
Starting Material: 4-Nitro-2,6-dibromophenol (2.97g, 10mmol) is dissolved in a mixture of ethanol (15ml) and water (3ml).
Addition of Acetic Acid: Acetic acid (1ml) is added to the solution.
Heating and Stirring: The mixture is heated and stirred to raise the temperature to 80°C.
Reduction: Iron powder (1.68g, 30mmol) is added in batches to the heated solution.
Filtration and Concentration: After the reaction is complete, the solution is filtered while hot, and the filtrate is concentrated under reduced pressure.
Extraction: Ethyl acetate and water are added to the concentrated residue to extract the product.
Purification: The organic phases are combined, dried, filtered, and the solvent is removed under reduced pressure.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized conditions for higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,6-dibromophenol undergoes various chemical reactions, including:
Reduction: The nitro group in 4-Nitro-2,6-dibromophenol is reduced to an amino group.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Oxidation: The amino group can be oxidized under specific conditions.
Common Reagents and Conditions:
Reduction: Iron powder in the presence of acetic acid and ethanol.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Reduction: this compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Comparison with Similar Compounds
- 2,6-Dibromo-4-aminophenol
- 3,5-Dibromo-4-hydroxyaniline
- 4-Hydroxy-3,5-dibromoaniline
Comparison: 4-Amino-2,6-dibromophenol is unique due to the specific positions of the amino and bromine groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the amino group at the 4-position and bromine atoms at the 2 and 6 positions makes it more reactive in certain substitution and reduction reactions .
Properties
IUPAC Name |
4-amino-2,6-dibromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYPXERYZGFDBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060567 | |
Record name | Phenol, 4-amino-2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-21-2 | |
Record name | 4-Amino-2,6-dibromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-amino-2,6-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2,6-dibromophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-amino-2,6-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-amino-2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,6-dibromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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